5-(Trimethylsilyl)quinoline
CAS No.: 67532-97-2
Cat. No.: VC7992855
Molecular Formula: C12H15NSi
Molecular Weight: 201.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67532-97-2 |
|---|---|
| Molecular Formula | C12H15NSi |
| Molecular Weight | 201.34 g/mol |
| IUPAC Name | trimethyl(quinolin-5-yl)silane |
| Standard InChI | InChI=1S/C12H15NSi/c1-14(2,3)12-8-4-7-11-10(12)6-5-9-13-11/h4-9H,1-3H3 |
| Standard InChI Key | GDKWUPQALNWMLH-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 |
| Canonical SMILES | C[Si](C)(C)C1=CC=CC2=C1C=CC=N2 |
Introduction
Molecular Structure and Characterization
Chemical Identity
5-(Trimethylsilyl)quinoline consists of a bicyclic quinoline framework fused with a benzene ring and a pyridine-like nitrogen atom. The trimethylsilyl group at the 5-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key structural data include:
| Property | Value |
|---|---|
| CAS Number | 67532-97-2 |
| Molecular Formula | C₁₂H₁₅NSi |
| Molecular Weight | 201.34 g/mol |
| Exact Mass | 201.097 Da |
| Topological Polar Surface Area | 12.89 Ų |
| LogP | 2.78 |
The IUPAC name is trimethyl(quinolin-5-yl)silane, with synonyms including 5-trimethylsilylquinoline and 5-(trimethylsilyl)quinoline .
Spectroscopic Data
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¹H NMR: The proton environment of the trimethylsilyl group typically appears as a singlet at δ 0.3–0.5 ppm, while aromatic protons resonate between δ 7.5–9.0 ppm, depending on substitution patterns .
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¹³C NMR: The silicon-bound methyl groups exhibit signals near δ 0–2 ppm, while quinoline carbons appear in the range of δ 110–150 ppm .
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IR Spectroscopy: Stretching vibrations for Si-C bonds are observed at ~750 cm⁻¹, and aromatic C-H stretches appear near 3050 cm⁻¹ .
Synthesis and Reaction Pathways
Conventional Synthesis
The most documented synthesis involves the silylation of 5-bromoquinoline via palladium-catalyzed cross-coupling with trimethylsilyl reagents. For example:
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Starting Material: 5-Bromoquinoline reacts with hexamethyldisilane (HMDS) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
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Conditions: The reaction proceeds under inert atmosphere at 80–100°C in tetrahydrofuran (THF) .
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Mechanism: A transmetalation step transfers the trimethylsilyl group to the quinoline ring, replacing bromine via oxidative addition and reductive elimination .
Reaction Equation:
Alternative Methods
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Direct Silylation: Quinoline derivatives may undergo electrophilic silylation using chlorotrimethylsilane (Me₃SiCl) in the presence of Lewis acids like AlCl₃ .
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Metal-Hydride Pathways: Hydrosilylation of 5-ethynylquinoline with trimethylsilane (Me₃SiH) using platinum catalysts .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing trimethylsilanol and carbonaceous residues .
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Hydrolysis: Susceptible to cleavage in acidic or basic conditions, yielding quinolin-5-ol and hexamethyldisiloxane .
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Electrochemical Behavior: The electron-rich silyl group enhances π-conjugation, reducing the oxidation potential by ~0.3 V compared to quinoline .
Solubility and Lipophilicity
| Solvent | Solubility (mg/mL) |
|---|---|
| Dichloromethane | 45.2 |
| Toluene | 32.1 |
| Ethanol | 8.7 |
| Water | <0.1 |
Applications in Research
Catalysis
5-(Trimethylsilyl)quinoline acts as a ligand precursor in transition-metal catalysis. For example:
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Palladium Complexes: Enhances catalytic activity in Suzuki-Miyaura cross-coupling reactions by modulating electron density at the metal center .
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Photoredox Catalysis: Silicon’s σ*-orbital participation improves charge-transfer efficiency in visible-light-driven reactions .
Materials Science
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Organic Light-Emitting Diodes (OLEDs): The silyl group reduces aggregation-induced quenching, improving electroluminescence efficiency by 15–20% in blue-emitting layers .
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Silicon-Based Polymers: Incorporated as a monomer in polysiloxane networks to enhance thermal stability and refractive index .
Computational and Experimental Insights
Density Functional Theory (DFT) Studies
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HOMO-LUMO Gap: Calculated at 4.2 eV, indicating moderate electronic excitation energy suitable for optoelectronic applications .
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Charge Distribution: The silyl group donates electron density to the quinoline ring, increasing nucleophilicity at the 8-position by 18% .
Spectroscopic Validation
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UV-Vis Spectroscopy: Absorbance maxima at 275 nm (π→π*) and 320 nm (n→π*), with a molar extinction coefficient (ε) of 12,500 M⁻¹cm⁻¹ .
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Mass Spectrometry: Base peak at m/z 201.1 corresponds to the molecular ion [M]⁺, with fragmentation patterns confirming the silyl group .
Challenges and Future Directions
Limitations
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Synthetic Scalability: Palladium catalysts and silylation reagents increase production costs.
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Hydrolytic Instability: Limits aqueous-phase applications without protective coatings.
Emerging Trends
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